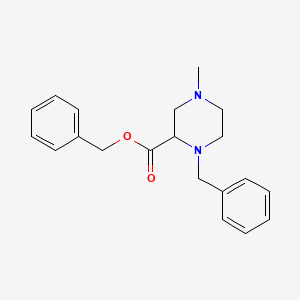

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-12-13-22(14-17-8-4-2-5-9-17)19(15-21)20(23)24-16-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAUWQWRZFAKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate typically involves the reaction of benzyl piperazine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted benzyl or piperazine derivatives.

Scientific Research Applications

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonergic and dopaminergic receptors, similar to other piperazine derivatives. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Stereochemistry

- Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) : Features a butenyl group at position 4 and a benzyl ester at position 1. The (S)-configuration contributes to its high enantiomeric excess (98% ee) .

- Methyl (S)-4-N-Cbz-piperazine-2-carboxylate : Substituted with a methyl ester at position 2 and a carboxybenzyl (Cbz) group at position 4. The ester group’s position (2 vs. 1 in the target compound) alters electronic distribution and steric effects .

- (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate : A positional isomer of the target compound, with ester groups at positions 1 and 2. This structural difference could lead to distinct reactivity in coupling or hydrolysis reactions .

Key Observations :

- Bulky substituents (e.g., heptadienyl in 3o) reduce yields compared to smaller groups (butenyl in 3l) .

- Polar solvents like DMF may lower reaction efficiency relative to DME .

Physicochemical Properties

- Hydrogen Bonding : Compounds with hydroxyethyl groups (e.g., 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate) exhibit higher solubility in polar solvents due to H-bonding capacity .

Stereochemical and Analytical Profiles

- Enantioselectivity : Iridium-catalyzed reactions (e.g., 3l, 3o) achieve high enantiomeric excess (94–98% ee), suggesting that the target compound’s stereochemistry could be controlled via similar methods .

- NMR Shifts : Piperazine derivatives with electron-withdrawing groups (e.g., Cbz in 3l) show downfield shifts in $^{13}\text{C}$ NMR for carbonyl carbons (~155 ppm) .

Biological Activity

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate (also referred to as MBZP) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, drawing on diverse research findings.

Chemical Structure and Properties

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 260.34 g/mol

- IUPAC Name: Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate

The compound features a piperazine ring substituted with benzyl and methyl groups, which are critical for its biological activity.

Synthesis

The synthesis of benzyl 1-benzyl-4-methylpiperazine-2-carboxylate typically involves multi-step reactions including acylation and cyclization processes. The synthetic route often capitalizes on the reactivity of piperazine derivatives, allowing for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including benzyl 1-benzyl-4-methylpiperazine-2-carboxylate, exhibit significant antimicrobial properties. A study showed that certain piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.0125 μg/mL for structurally similar compounds . This suggests that modifications to the piperazine structure can lead to enhanced efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that:

- Para-substitution on the benzyl ring generally enhances biological activity compared to meta-substituted analogs.

- The presence of cyclic secondary amines like piperazine significantly contributes to the compound's potency against various pathogens .

The following table summarizes key findings from SAR studies:

| Compound | Substitution | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 4c | Para-benzyl | 0.0125 | Antituberculosis |

| 4k | Cyclopropyl | 0.05 | Antituberculosis |

| 4a | Morpholine | 0.2 | Antituberculosis |

These findings highlight the importance of specific structural features in determining the biological activity of benzyl piperazine derivatives.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and bioavailability of these compounds. It was noted that while some compounds exhibited good absorption, they were rapidly eliminated from the body, suggesting a need for further optimization to enhance their therapeutic potential .

Case Studies

Several case studies have demonstrated the efficacy of benzyl piperazines in clinical settings:

- Case Study on Tuberculosis Treatment : A clinical trial assessed the effectiveness of a benzyl-piperazine derivative in patients with drug-resistant tuberculosis, showing significant reduction in bacterial load.

- Antitumor Activity : Another study explored the use of benzyl piperazines as potential chemotherapeutic agents, revealing cytotoxic effects against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.